N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 111951-05-4
VCID: VC20891679
InChI: InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20)
SMILES: CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3
Molecular Formula: C15H15N3O3S
Molecular Weight: 317.4 g/mol

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide

CAS No.: 111951-05-4

Cat. No.: VC20891679

Molecular Formula: C15H15N3O3S

Molecular Weight: 317.4 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide - 111951-05-4

Specification

CAS No. 111951-05-4
Molecular Formula C15H15N3O3S
Molecular Weight 317.4 g/mol
IUPAC Name N-(4,5-dihydro-1,3-thiazol-2-yl)-6-ethoxy-4-oxo-1H-quinoline-3-carboxamide
Standard InChI InChI=1S/C15H15N3O3S/c1-2-21-9-3-4-12-10(7-9)13(19)11(8-17-12)14(20)18-15-16-5-6-22-15/h3-4,7-8H,2,5-6H2,1H3,(H,17,19)(H,16,18,20)
Standard InChI Key BUFXHCLMVIZQJO-UHFFFAOYSA-N
SMILES CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3
Canonical SMILES CCOC1=CC2=C(C=C1)NC=C(C2=O)C(=O)NC3=NCCS3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator